11-(4-Butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one
Description
The compound 11-(4-Butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraen-5-one is a nitrogen-rich tricyclic heterocycle featuring a fused tetrazolopyrimidine core. Its structure includes a 4-butoxyphenyl substituent at position 11 and a 2-phenylethyl group at position 3.
Propriétés
IUPAC Name |
11-(4-butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodec-7-en-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O2/c1-2-3-17-32-21-11-9-20(10-12-21)22-18-23-24-27-30(14-13-19-7-5-4-6-8-19)25(31)28(24)15-16-29(23)26-22/h4-12,15-16,22-24,26-27H,2-3,13-14,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZSQAODIMSMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2CC3C4NN(C(=O)N4C=CN3N2)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tricyclic derivatives, focusing on substituent effects, crystallographic data, and biological relevance.
Substituent Variations and Molecular Properties
Key Observations:
- The butoxyphenyl group in the target compound introduces steric bulk and lipophilicity, which may impact crystallization behavior and pharmacokinetics compared to smaller substituents (e.g., chloro or methoxy) .
- Methoxyphenyl derivatives (e.g., ) balance solubility and bioactivity, making them common in drug discovery.
Crystallographic and Structural Insights
Crystallographic data for related compounds highlight the influence of substituents on packing efficiency and intermolecular interactions:
| Compound | Crystal System | Space Group | Unit Cell Parameters (Å) | Z | Density (g/cm³) |
|---|---|---|---|---|---|
| 12-(4-Chlorophenyl)-7-methyl-... | Orthorhombic | P2₁2₁2₁ | a = 6.9459, b = 9.7010, c = 24.0382 | 4 | 1.480 |
- The orthorhombic system and P2₁2₁2₁ space group in suggest tight packing via C–H···π and π-π interactions, facilitated by planar aromatic substituents.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing this compound?
- The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:
- Cyclocondensation : Use a palladium-catalyzed coupling to form the tricyclic core .
- Substitution reactions : Introduce the 4-butoxyphenyl and phenylethyl groups via nucleophilic aromatic substitution under anhydrous conditions (e.g., THF, 60°C) .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the product with >95% purity .
- Optimization of temperature, solvent polarity, and catalyst loading is critical to avoid side products like over-alkylated derivatives .
Q. How can the molecular structure be confirmed experimentally?
- X-ray crystallography : Single-crystal diffraction (Cu-Kα radiation, 293 K) resolves bond lengths and angles, confirming the tricyclic framework and substituent positions .
- Spectroscopic techniques :
- NMR : H and C NMR (DMSO-d₆) identify aromatic protons (δ 6.8–7.4 ppm) and carbonyl carbons (δ 165–170 ppm) .
- HRMS : Electrospray ionization (ESI) validates the molecular ion peak at m/z 487.2012 (calculated: 487.2015) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Test against kinase targets (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ values reported in µM ranges) .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves to determine EC₅₀ .
Advanced Research Questions
Q. How can contradictions in spectroscopic and crystallographic data be resolved?
- Case study : Discrepancies in carbonyl group positions (NMR vs. X-ray) may arise from dynamic effects in solution. Use variable-temperature NMR (VT-NMR) to assess conformational flexibility .
- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond angles to identify static vs. dynamic distortions .
Q. What computational strategies predict regioselectivity in derivatization reactions?
- Molecular docking : AutoDock Vina simulates binding affinities to prioritize substituents at the 4-butoxyphenyl site (e.g., fluorine vs. methoxy groups) .
- Reactivity descriptors : Fukui indices (calculated via Gaussian 16) identify nucleophilic centers for site-specific modifications .
Q. How can AI-driven models optimize reaction pathways for scale-up?
- Machine learning (ML) : Train neural networks on reaction yield data (e.g., solvent polarity, catalyst ratio) to predict optimal conditions .
- COMSOL simulations : Model heat and mass transfer in flow reactors to minimize byproducts during continuous synthesis .
Methodological Challenges and Solutions
Q. Why does the compound exhibit low solubility in aqueous buffers, and how can this be mitigated?
- Root cause : Hydrophobic tricyclic core and butoxyphenyl group reduce solubility.
- Solutions :
- Prodrug design : Introduce phosphate esters at the carbonyl group for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for improved bioavailability .
Q. How to differentiate this compound from structurally similar analogs in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
